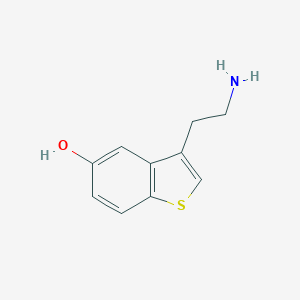

3-(2-Aminoethyl)-1-benzothiophen-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)-1-benzothiophen-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,12H,3-4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTWCYDBNXHETF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CS2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156357 |

Source

|

| Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13012-93-6 |

Source

|

| Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comparative Pharmacology of Benzothiophene vs. Indole Ring Systems

A Bioisosteric Analysis for Drug Design

Executive Summary

This technical guide analyzes the bioisosteric relationship between the indole and benzothiophene ring systems, two of the most privileged scaffolds in medicinal chemistry.[1] While structurally congruent, their electronic and physicochemical divergences dictate their pharmacological utility.[1] This guide provides a decision-making framework for scaffold hopping, supported by metabolic pathway analysis, specific synthetic protocols, and quantitative structure-activity relationship (SAR) insights.

Structural & Electronic Determinants[1][2]

The core distinction between indole and benzothiophene lies in the heteroatom substitution (nitrogen vs. sulfur), which fundamentally alters the electronic landscape and binding capabilities of the scaffold.[1]

1.1. Electronic Distribution and Aromaticity[1]

-

Indole (10

-electrons): The nitrogen atom contributes a lone pair to the aromatic sextet of the pyrrole ring.[1] The N-H bond is polarized, making the nitrogen a Hydrogen Bond Donor (HBD) .[1] The C3 position is highly electron-rich (nucleophilic), making it susceptible to electrophilic attack and oxidative metabolism. -

Benzothiophene (10

-electrons): The sulfur atom contributes a lone pair to the aromatic system, but unlike nitrogen, it does not possess a proton. Sulfur is a Hydrogen Bond Acceptor (HBA) (albeit weak) and significantly more lipophilic.[1] The thiophene ring is less electron-rich than the pyrrole ring of indole, altering the metabolic susceptibility of the C3 position.[1]

1.2. Physicochemical Divergence

The substitution of -NH- with -S- results in a predictable shift in physicochemical properties, primarily lipophilicity and polarity.

| Property | Indole Scaffold | Benzothiophene Scaffold | Pharmacological Implication |

| H-Bonding | Strong Donor (NH) | Weak Acceptor (S) | Critical for binding pockets requiring H-bond donation (e.g., 5-HT receptors). |

| Lipophilicity | Lower LogP | Higher LogP (+0.5 to +1.0 | Benzothiophene increases membrane permeability but may lower solubility.[1] |

| Polarizability | Moderate | High (Sulfur d-orbitals) | Sulfur can engage in unique |

| Metabolic Liability | C3 Oxidation / N-Dealkylation | S-Oxidation / Ring Opening | Benzothiophene avoids N-linked glucuronidation issues. |

Pharmacodynamics & Binding Mode Analysis[1]

The decision to employ a benzothiophene scaffold often arises from a need to modulate metabolic stability or lipophilicity while maintaining the rigid bicyclic geometry of the indole.[1]

2.1. Case Study: Selective Estrogen Receptor Modulators (SERMs)

Raloxifene utilizes a benzothiophene core.[1][2] Early SAR studies demonstrated that while the indole analog retained binding affinity to the Estrogen Receptor (ER), the benzothiophene provided superior oxidative stability and pharmacokinetic properties.[1]

-

Mechanism: The benzothiophene scaffold acts as a rigid spacer, positioning the two critical hydroxyl groups (at C6 and C4') to mimic the A and D rings of estradiol.[1]

-

Bioisosteric Switch: The lack of an H-bond donor at position 1 (the sulfur position) is tolerated because the ER binding pocket in that region is hydrophobic.[1]

2.2. Case Study: Serotonergic (5-HT) Ligands

Indole is the endogenous core of serotonin (5-HT).[1] Replacing it with benzothiophene often results in a loss of affinity if the receptor requires an H-bond with the indole NH (e.g., Serine residues in 5-HT1A).

-

Exception: In 5-HT3 antagonists, benzothiophene derivatives have been successfully employed where the binding relies more on

-stacking and steric fit rather than specific NH-donation.

2.3. SAR Decision Logic

The following decision tree illustrates when to deploy a benzothiophene scaffold during lead optimization.

ADME & Metabolic Stability

Understanding the differential metabolism is crucial for toxicity prediction.[1]

3.1. Indole Metabolism

Indoles are electron-rich, particularly at C3.[1]

-

Pathway: CYP450-mediated epoxidation at the 2,3-double bond forms a reactive indole-2,3-epoxide.

-

Rearrangement: This epoxide rearranges to 3-hydroxyindole (indoxyl), which can dimerize or oxidize further to oxindole or isatin.

-

Risk: Reactive intermediates (epoxides and imine methides) can form covalent adducts with proteins, leading to idiosyncratic toxicity.[1]

3.2. Benzothiophene Metabolism

Benzothiophenes are generally more stable to ring oxidation but are susceptible to S-oxidation.[1]

-

Pathway: CYP450 oxidation of the sulfur atom yields the sulfoxide and subsequently the sulfone.[1]

-

Ring Opening: While less common than in thiophenes, metabolic ring opening can occur via S-oxidation, but the fused benzene ring confers significant stability compared to the isolated thiophene ring.

-

Advantage: This pathway often avoids the formation of highly electrophilic carbon species associated with indole activation.[1]

Synthetic Methodologies

While Fischer Indole Synthesis is the gold standard for indoles, benzothiophenes require different strategies.[1] A robust, modern protocol for synthesizing functionalized benzothiophenes (specifically 2-aroylbenzo[b]thiophenes, common in drug discovery) is detailed below.

4.1. Protocol: One-Pot Synthesis of 2-Aroylbenzo[b]thiophenes

This protocol utilizes 2-mercaptobenzoic acid and phenacyl bromides, avoiding harsh conditions.[3]

Reagents:

-

2-Mercaptobenzoic acid (thiosalicylic acid) (1.0 equiv)

-

Aryl bromomethyl ketone (Phenacyl bromide derivative) (1.2 equiv)

-

Triethylamine (Et3N) (Excess/Catalytic)[1]

-

Polyethylene glycol (PEG-400) or DMF as solvent.[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 2-mercaptobenzoic acid (10 mmol) in DMF (20 mL).

-

Addition: Add the substituted phenacyl bromide (12 mmol) slowly to the solution.

-

Base Activation: Add triethylamine (2 mL) dropwise.[1] The reaction is exothermic; ensure cooling if scaling up.[1]

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). Acidify to pH ~2 with 1N HCl to precipitate the product.

-

Purification: Filter the solid precipitate. Wash with water and cold ethanol.[1] Recrystallize from ethanol/DMF to obtain pure 2-aroylbenzo[b]thiophen-3-ol.

Mechanism: S-alkylation of the thiol followed by intramolecular cyclization (condensation) onto the carboxyl group.[1]

References

-

Bioisosterism in Drug Design

-

Gaikwad, P. L., et al.[1] "The Use of Bioisosterism in Drug Design and Molecular Modification." American Journal of PharmTech Research, 2012.

-

-

Raloxifene & Benzothiophene Pharmacology

-

Dodge, J. A., et al. "Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene." Journal of Medicinal Chemistry, 1997.[1]

-

-

Synthesis of Benzothiophenes

-

Kishore, D., et al. "Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry." Royal Society of Chemistry Advances, 2024.[1]

-

-

Metabolic Pathways

-

Dansette, P. M., et al. "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology, 2014.[1]

-

-

Indole vs Benzothiophene Binding

-

Glennon, R. A., et al. "Binding of benzo[b]thiophene analogs of serotonin at 5-HT1A, 5-HT1C and 5-HT2 receptors." Pharmacology Biochemistry and Behavior, 1993.[1]

-

Sources

5-Hydroxybenzo[b]thiophene-3-ethylamine serotonin mimetic

An In-Depth Technical Guide to 5-Hydroxybenzo[b]thiophene-3-ethylamine as a Serotonin Mimetic

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonergic system, a key regulator of a vast array of physiological and psychological processes, presents a fertile ground for therapeutic intervention.[1][2] The development of novel serotonin mimetics is a cornerstone of modern medicinal chemistry, aimed at addressing conditions such as depression, anxiety, and migraines.[1][3] The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[4][5][6] This guide provides a comprehensive technical overview of a novel compound, 5-Hydroxybenzo[b]thiophene-3-ethylamine, as a potential serotonin mimetic. While direct literature on this specific molecule is emerging, this document synthesizes established principles of medicinal chemistry, pharmacology, and experimental biology to propose a rational pathway for its synthesis, characterization, and potential applications. We will delve into its hypothesized mechanism of action based on structural analogy to serotonin, detail robust in vitro and in vivo methodologies for its pharmacological profiling, and discuss its potential as a lead compound for the development of next-generation serotonergic therapeutics.

Introduction: The Rationale for a Novel Serotonin Mimetic

Serotonin (5-Hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a wide spectrum of physiological functions, including mood, cognition, sleep, and appetite.[1][7] Its effects are mediated by a family of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[2] This receptor diversity allows for fine-tuned control of neuronal signaling and presents numerous targets for therapeutic intervention.[2] The development of ligands with specific affinities and efficacies for these receptor subtypes is a key strategy in modern drug discovery.

The benzo[b]thiophene moiety is a versatile heterocyclic scaffold that has been incorporated into a wide range of biologically active molecules, including kinase inhibitors, anticancer agents, and antimicrobial compounds.[6][8] Its rigid structure and potential for diverse functionalization make it an attractive starting point for the design of novel receptor ligands. By combining the key pharmacophoric elements of serotonin—a hydroxyl group and an ethylamine side chain—with the benzo[b]thiophene core, we arrive at 5-Hydroxybenzo[b]thiophene-3-ethylamine, a compound with a high theoretical potential to act as a serotonin mimetic. This guide will provide a roadmap for the scientific community to explore this potential.

Proposed Synthesis of 5-Hydroxybenzo[b]thiophene-3-ethylamine

The synthesis of substituted benzo[b]thiophenes can be achieved through various established methods.[9][10] A plausible and efficient synthetic route to the target compound, 5-Hydroxybenzo[b]thiophene-3-ethylamine, is proposed below. This multi-step synthesis leverages common reactions in heterocyclic chemistry and provides a solid foundation for producing the compound for further study.

Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of 5-Hydroxybenzo[b]thiophene-3-ethylamine.

Structural Analysis and Hypothesized Mechanism of Action

The rationale for investigating 5-Hydroxybenzo[b]thiophene-3-ethylamine as a serotonin mimetic is rooted in its structural similarity to endogenous serotonin.

Structural Comparison:

| Feature | Serotonin (5-Hydroxytryptamine) | 5-Hydroxybenzo[b]thiophene-3-ethylamine |

| Aromatic Core | Indole | Benzo[b]thiophene |

| Hydroxyl Group | Phenolic, at position 5 | Phenolic, at position 5 |

| Amine Side Chain | Ethylamine, at position 3 | Ethylamine, at position 3 |

The key pharmacophoric elements for serotonin receptor activation are the hydroxyl group, which can act as a hydrogen bond donor, and the protonated amine, which forms an ionic bond with a conserved aspartate residue in the receptor binding pocket.[11] 5-Hydroxybenzo[b]thiophene-3-ethylamine retains these critical features in a similar spatial arrangement. The replacement of the indole nitrogen with a sulfur atom in the benzo[b]thiophene core is expected to modulate the electronic properties and lipophilicity of the molecule, potentially influencing its binding affinity, receptor subtype selectivity, and pharmacokinetic profile.

Hypothesized Signaling Pathway:

We hypothesize that 5-Hydroxybenzo[b]thiophene-3-ethylamine will act as an agonist at one or more serotonin receptor subtypes, particularly those of the 5-HT1 and 5-HT2 families, which are G-protein coupled receptors (GPCRs).[2][7] Upon binding, the compound is expected to induce a conformational change in the receptor, leading to the activation of downstream signaling cascades. For instance, activation of the 5-HT2A receptor would likely lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[12][13]

Caption: Hypothesized Gq-coupled signaling pathway for 5-HT2A receptor activation.

In Vitro Characterization: A Step-by-Step Approach

A thorough in vitro pharmacological characterization is essential to determine the binding affinity, functional efficacy, and receptor subtype selectivity of 5-Hydroxybenzo[b]thiophene-3-ethylamine.

Radioligand Binding Assays

These assays will determine the affinity (Ki) of the compound for a panel of serotonin receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Homogenize tissues or cells expressing the target serotonin receptor subtype in a suitable buffer. Centrifuge to pellet the membranes and resuspend to a desired protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound (5-Hydroxybenzo[b]thiophene-3-ethylamine).

-

Incubation: Incubate the plates at a specific temperature for a set duration to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist at the target receptors.[12][14]

Protocol: Calcium Mobilization Assay for 5-HT2A Receptor Activation

-

Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) in appropriate media.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 5-Hydroxybenzo[b]thiophene-3-ethylamine to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and the Emax (maximum effect).

Hypothetical In Vitro Data Summary:

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Emax (% of Serotonin) |

| 5-HT1A | 15 | 35 | 95 (Full Agonist) |

| 5-HT1B | 120 | >1000 | N/A |

| 5-HT1D | 98 | >1000 | N/A |

| 5-HT2A | 8 | 20 | 100 (Full Agonist) |

| 5-HT2B | 250 | >1000 | N/A |

| 5-HT2C | 25 | 60 | 85 (Partial Agonist) |

| SERT | >5000 | N/A | N/A |

In Vivo Evaluation: Assessing Physiological and Behavioral Effects

In vivo studies in animal models are essential to understand the physiological and behavioral effects of the compound and to assess its therapeutic potential.[15][16][17]

Animal Models

-

Rodent Models of Depression: The Forced Swim Test (FST) and Tail Suspension Test (TST) are commonly used to screen for antidepressant-like activity.[18]

-

Rodent Models of Anxiety: The Elevated Plus Maze (EPM) and Open Field Test (OFT) are used to assess anxiolytic-like effects.[15]

-

Head-Twitch Response (HTR) in Mice: This is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential psychedelic-like effects.[16][17]

Experimental Workflow for In Vivo Studies:

Caption: A typical workflow for the in vivo characterization of a novel compound.

Protocol: Forced Swim Test (FST) in Mice

-

Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

-

Drug Administration: Administer 5-Hydroxybenzo[b]thiophene-3-ethylamine or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before the test.

-

Test Session: Place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session.

-

Behavioral Scoring: Videotape the session and score the last 4 minutes for time spent immobile. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

-

Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.

Potential Therapeutic Applications and Future Directions

Based on a hypothetical pharmacological profile of a potent 5-HT1A and 5-HT2A agonist with some activity at 5-HT2C receptors, 5-Hydroxybenzo[b]thiophene-3-ethylamine could have several potential therapeutic applications:

-

Depression and Anxiety Disorders: Agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects.[1][15]

-

Psychedelic-Assisted Therapy: Strong agonism at the 5-HT2A receptor is the primary mechanism of classic psychedelics, which are being investigated for the treatment of various psychiatric conditions.[12][16][17]

Future Directions:

-

Lead Optimization: Modify the structure of 5-Hydroxybenzo[b]thiophene-3-ethylamine to improve its potency, selectivity, and pharmacokinetic properties. This could involve altering the substitution pattern on the benzo[b]thiophene ring or modifying the ethylamine side chain.

-

Off-Target Screening: Conduct a comprehensive screening of the compound against a broad panel of receptors, ion channels, and enzymes to identify any potential off-target effects.

-

Advanced Preclinical Studies: If the compound shows a promising profile, further preclinical studies, including chronic dosing, safety pharmacology, and formulation development, would be warranted.

Conclusion

5-Hydroxybenzo[b]thiophene-3-ethylamine represents a promising, albeit currently theoretical, lead compound for the development of novel serotonin mimetics. Its structural analogy to serotonin provides a strong rationale for its investigation. This guide has outlined a comprehensive and scientifically rigorous approach to its synthesis, in vitro and in vivo characterization, and potential therapeutic applications. The methodologies described herein are based on established and validated techniques in the field of pharmacology and drug discovery. By following this roadmap, researchers can systematically evaluate the potential of this and similar novel chemical entities to address the significant unmet medical needs in the realm of serotonergic dysfunction.

References

-

Berg, K. A., & Clarke, W. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59. [Link]

-

Griebel, G., & Pellow, S. (1991). Animal models for anxiety and response to serotonergic drugs. Human Psychopharmacology: Clinical and Experimental, 6(S1), S59–S70. [Link]

-

González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(12), 910–924. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

-

González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(12), 910-924. [Link]

-

Graeff, F. G., & Zangrossi, H. (1994). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Neuroscience & Biobehavioral Reviews, 18(4), 525–533. [Link]

-

Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

-

Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

-

Willner, P. (2005). Animal models as tools to study the pathophysiology of depression. Brazilian Journal of Psychiatry, 27(suppl 1), s1-s3. [Link]

-

Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 8(11), e78515. [Link]

-

Wesołowska, A., & Nikiforuk, A. (2023). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. International Journal of Molecular Sciences, 24(22), 16429. [Link]

-

Delgado, P. L., & Moreno, F. A. (2011). Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. Journal of Medicinal Chemistry, 54(11), 3583–3594. [Link]

-

Chapman, F. H., & Williams, M. (1953). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of the American Chemical Society, 75(14), 3582–3585. [Link]

-

ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Retrieved from [Link]

-

Roth, B. L. (2021). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Pharmaceuticals, 14(1), 76. [Link]

-

Al-Suwaidan, I. A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Molecules, 29(1), 1-25. [Link]

-

Bissette, G., & Nemeroff, C. B. (2013). Exploring the Binding of Serotonin to the 5-HT3 Receptor by Density Functional Theory. Journal of Chemical Theory and Computation, 9(1), 472–480. [Link]

-

Wayne, G. S. (2000). SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. HETEROCYCLES, 53(5), 1175-1182. [Link]

-

Kulkarni, S. K., & Reddy, D. S. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. [Link]

-

Li, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

-

Rang, H. P., Dale, M. M., Ritter, J. M., & Flower, R. J. (2012). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Rang and Dale's Pharmacology. [Link]

-

Glennon, R. A. (2007). 5-hydroxytryptamine (5-HT) receptor ligands. Current Pharmaceutical Design, 13(25), 2579-2598. [Link]

-

Patel, K., & Singh, R. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. [Link]

-

Wang, X., et al. (2025). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: strategies and reactions. Organic & Biomolecular Chemistry. [Link]

-

Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024. [Link]

-

Kitson, S. (2007). 5-hydroxytryptamine (5-HT) receptor ligands. Current Pharmaceutical Design, 13(25), 2579-2598. [Link]

-

Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Tetrahedron, 71(39), 6814–6824. [Link]

-

Li, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

Sources

- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-hydroxytryptamine (5-HT) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researcher.manipal.edu [researcher.manipal.edu]

- 6. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Binding of Serotonin to the 5-HT3 Receptor by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. innoprot.com [innoprot.com]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. Animal models for anxiety and response to serotonergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scielo.br [scielo.br]

The Indole N-H...O Bridge: A Linchpin for Serotonin Receptor Binding and a Key to Ligand Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrogen bond formed by the indole nitrogen (N-H) of serotonin and related tryptaminergic ligands is a critical, albeit often nuanced, molecular interaction governing high-affinity binding to various serotonin (5-HT) receptor subtypes. This guide delves into the structural basis, energetic significance, and functional implications of this specific hydrogen bond. By synthesizing data from X-ray crystallography, cryo-electron microscopy, site-directed mutagenesis, and computational modeling, we will illuminate how this single interaction contributes to ligand recognition, subtype selectivity, and agonist efficacy. This document provides a comprehensive technical overview for scientists engaged in the design and development of novel serotonergic therapeutics, highlighting the indole N-H bond as a pivotal target for molecular manipulation.

Introduction: The Understated Importance of a Single Hydrogen Bond

The serotonin system, with its 14 distinct receptor subtypes, represents one of the most complex and therapeutically relevant neurotransmitter systems.[1][2][3] Ligands targeting these receptors, primarily based on the tryptamine scaffold of the endogenous agonist serotonin, are crucial for treating a spectrum of CNS disorders, including depression, anxiety, psychosis, and migraine.[4] At the heart of the tryptamine pharmacophore is the indole ring, a bicyclic aromatic system that provides a scaffold for essential molecular interactions within the receptor's binding pocket.

While the cationic amine of tryptamines forms a well-established and powerful salt bridge with a conserved aspartate residue (D3.32) in most aminergic G-protein coupled receptors (GPCRs), the role of other, more subtle interactions is paramount for achieving high affinity and subtype selectivity.[2] Among these, the hydrogen bond donated by the indole N-H group to a specific hydrogen bond acceptor residue within the receptor is a key determinant of binding. This guide will dissect the evidence for this interaction across various 5-HT receptor families and provide the technical framework for its investigation and exploitation in drug design.

Structural Basis: Identifying the Hydrogen Bond Acceptor

The binding pocket of 5-HT receptors is predominantly located within a cavity formed by transmembrane (TM) helices III, V, VI, and VII.[2] High-resolution structural data from X-ray crystallography and cryo-EM have been instrumental in identifying the specific amino acid residues that form the direct contact points for tryptamine-based ligands. A recurring theme across multiple 5-HT receptor subtypes is the presence of a polar amino acid residue strategically positioned to accept a hydrogen bond from the ligand's indole N-H.

Key Hydrogen Bond Acceptor Residues Across 5-HT Subtypes:

Computational and structural studies have identified several key residues that serve as the primary hydrogen bond acceptor for the indole N-H. The identity and location of this residue can vary between receptor subtypes, providing a basis for selectivity.

-

5-HT1A Receptor: In the 5-HT1A receptor, a serine residue in transmembrane helix 5, Ser5.43 , has been identified as a key interaction point for the indole N-H of ligands.[5]

-

5-HT1B and 5-HT2B Receptors: Crystal structures reveal a highly conserved threonine residue in transmembrane helix 3, Thr3.37 , forming a hydrogen bond with the indole N-H of both agonist and antagonist ligands.[6] This interaction appears crucial for the recognition of the indole moiety in these receptors.

-

5-HT2A Receptor: Similar to the 5-HT1B/2B subtypes, the 5-HT2A receptor also utilizes a threonine residue, likely at a position analogous to 3.37, to engage the indole N-H.[7]

-

5-HT3 Receptor: As a ligand-gated ion channel, the 5-HT3 receptor has a different architecture. However, studies combining mutagenesis and computational modeling strongly suggest that Tyr153 can form a hydrogen bond with the indole nitrogen of serotonin.[8][9] This interaction is implicated in both ligand binding and the subsequent gating of the ion channel.[9]

The following diagram illustrates the general principle of this crucial hydrogen bond interaction within the orthosteric binding pocket of a representative 5-HT GPCR.

Caption: Key interactions of a tryptamine ligand in a 5-HT receptor.

Experimental Validation: Quantifying the Impact of the Hydrogen Bond

The energetic contribution of the indole N-H hydrogen bond can be rigorously quantified through a combination of site-directed mutagenesis and radioligand binding assays. By mutating the hydrogen bond-accepting residue (e.g., to an alanine, which cannot accept a hydrogen bond) and comparing the binding affinity of a ligand for the wild-type (WT) versus the mutant receptor, the importance of this interaction can be determined.

Site-Directed Mutagenesis: Probing the Interaction

Site-directed mutagenesis is a powerful technique to alter the amino acid sequence of a receptor at a specific site. The process involves designing primers containing the desired mutation and using a high-fidelity polymerase to amplify the entire plasmid containing the receptor's gene. The original, non-mutated parental DNA is then digested, leaving the newly synthesized, mutated plasmids to be transformed into bacteria for amplification.

Workflow for Site-Directed Mutagenesis:

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-hydroxytryptamine receptor - Proteopedia, life in 3D [proteopedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Binding of Serotonin to the 5-HT3 Receptor by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosine residues that control binding and gating in the 5-hydroxytryptamine3 receptor revealed by unnatural amino acid mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 3-(2-Aminoethyl)-1-benzothiophen-5-ol (S-5-HT)

The following technical monograph provides an in-depth analysis of 3-(2-Aminoethyl)-1-benzothiophen-5-ol , the sulfur bioisostere of serotonin.

Chemical Identity & Core Properties[1][2][3]

3-(2-Aminoethyl)-1-benzothiophen-5-ol is a synthetic heterocyclic compound designed as a bioisostere of the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). By replacing the indole nitrogen of serotonin with a sulfur atom, researchers utilize this compound to probe the specific hydrogen-bonding requirements of serotonin receptors (5-HTRs) and the serotonin transporter (SERT).

| Property | Data / Descriptor |

| CAS Number | 13012-93-6 |

| IUPAC Name | 3-(2-Aminoethyl)-1-benzothiophen-5-ol |

| Common Synonyms | 5-Hydroxy-3-(2-aminoethyl)benzo[b]thiophene; S-5-HT; Benzo[b]thiophene serotonin analog |

| Molecular Formula | C₁₀H₁₁NOS |

| Molecular Weight | 193.27 g/mol |

| Core Scaffold | Benzo[b]thiophene (Indole bioisostere) |

| Key Functional Groups | Primary amine (ethyl chain at C3); Phenolic hydroxyl (at C5) |

| PubChem CID | 25600 |

Structural Bioisosterism

The compound retains the precise ethylamine side chain and 5-hydroxyl positioning of serotonin. The critical difference lies in the core:

-

Serotonin (Indole): Contains a pyrrole nitrogen (

-H), which acts as a hydrogen bond donor . -

S-5-HT (Benzothiophene): Contains a thiophene sulfur (

), which acts as a weak hydrogen bond acceptor but cannot donate a proton.

This "atomic mutation" allows pharmacologists to determine if the

Synthesis Protocol (Chapman Route)

The definitive synthesis of 3-(2-aminoethyl)-1-benzothiophen-5-ol was established by Chapman, Clarke, and Sawhney (J. Chem. Soc. C, 1968) . This route overcomes the instability of electron-rich benzothiophenes by using a sulfonate protection strategy.

Reaction Scheme Visualization

Figure 1: The Chapman synthesis pathway utilizing sulfonate protection to direct C3-functionalization.

Detailed Methodology

Step 1: Protection of the Phenol Direct chloromethylation of 5-hydroxybenzo[b]thiophene leads to polymerization due to the highly activated ring.

-

Reagents: Methanesulfonyl chloride (MsCl), Pyridine.

-

Protocol: Dissolve 5-hydroxybenzo[b]thiophene in dry pyridine at 0°C. Add MsCl dropwise. Stir for 2 hours. Pour into ice-HCl. Filter the precipitate.

-

Result: 5-Methanesulfonyloxybenzo[b]thiophene. The electron-withdrawing mesylate group deactivates the ring slightly, preventing side reactions while directing substitution to the C3 position.

Step 2: Chloromethylation (The Blanc Reaction)

-

Reagents: Paraformaldehyde, concentrated HCl, anhydrous ZnCl₂ (catalyst).

-

Protocol: Suspend the mesylate in benzene/HCl. Bubble HCl gas through the mixture while adding paraformaldehyde portions at 60°C.

-

Mechanism: Electrophilic aromatic substitution at the C3 position (favored in benzothiophenes).

-

Result: 3-Chloromethyl-5-methanesulfonyloxybenzo[b]thiophene.

Step 3: Cyanation

-

Reagents: Sodium Cyanide (NaCN), DMSO or Acetone/Water.

-

Protocol: Treat the chloromethyl derivative with NaCN in DMSO at ambient temperature. The chloride is displaced by the cyanide ion.

-

Result: 3-Cyanomethyl-5-methanesulfonyloxybenzo[b]thiophene (The nitrile intermediate).

Step 4: Reduction and Deprotection

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), dry THF or Diethyl Ether.

-

Protocol: Add the nitrile solution dropwise to a suspension of LiAlH₄. Reflux for 4 hours.

-

Chemical Logic: LiAlH₄ performs two functions:

-

Reduces the nitrile (-CN) to the primary amine (-CH₂CH₂NH₂).

-

Cleaves the methanesulfonate ester (reductive cleavage or hydrolysis during workup) to regenerate the free hydroxyl group.

-

-

Workup: Quench with wet ether/NaOH (Fieser method). Extract, dry, and convert to the hydrochloride salt for stability.

Pharmacology & Mechanism of Action[1][5]

The "Sulfur-Serotonin" Hypothesis

The primary utility of 3-(2-aminoethyl)-1-benzothiophen-5-ol is in Structure-Activity Relationship (SAR) studies. By comparing the binding affinity (

Key Pharmacological Insights:

-

5-HT1A Receptor: This receptor typically requires the indole NH for high-affinity binding (via a conserved Threonine or Asparagine residue in the transmembrane domain). Consequently, the benzothiophene analog often shows reduced affinity (10-100x lower) compared to serotonin, confirming the necessity of the H-bond donor.

-

Toxicity Profile: Early studies (Campaigne et al., 1969) indicated that benzothiophene analogs are generally more toxic in murine models than their indole counterparts, likely due to altered metabolic clearance (resistance to MAO degradation or formation of reactive sulfur metabolites).

-

Transporter Interaction: The compound acts as a substrate/ligand for the Serotonin Transporter (SERT), though with altered kinetics.

Receptor Interaction Logic

Figure 2: Mechanistic divergence in receptor binding between Serotonin and its Benzothiophene bioisostere.

References

-

Chapman, N. B., Clarke, K., & Sawhney, S. N. (1968). Pharmacologically active benzo[b]thiophen derivatives.[1][2][3][4][5] Part VI. The syntheses of 3-(2-amino-ethyl)-5-hydroxybenzo[b]thiophen and related compounds. Journal of the Chemical Society C: Organic. Link

-

Campaigne, E., Maickel, R. P., Miller, F. P., & Bosin, T. R. (1969).[4] Studies on the sulfur analog of serotonin. Archives Internationales de Pharmacodynamie et de Thérapie, 177(2), 360-364.

-

NIMH Chemical Synthesis and Drug Supply Program . Catalog of Compounds: 3-(β-Aminoethyl)-5-hydroxybenzo[b]thiophene (A-504). Link

-

Bosin, T. R., & Campaigne, E. (1970).[4] Benzo[b]thiophene Derivatives.[1][6][2][3][4][5][7] Biologically Active Isosteres. Advances in Drug Research, 5, 1-50.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nimh-repository.rti.org [nimh-repository.rti.org]

- 3. Synthesis, docking studies and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nimh-repository.rti.org [nimh-repository.rti.org]

- 7. semanticscholar.org [semanticscholar.org]

Bioisosteric Replacement of Nitrogen with Sulfur in Tryptamines: A Technical Guide to Benzo[b]thiophene Scaffolds

Executive Summary

This guide addresses the structural modification of the tryptamine core (indole-3-ethylamine) by replacing the indole nitrogen (N1) with sulfur, yielding the benzo[b]thiophene-3-ethylamine scaffold. This bioisosteric replacement fundamentally alters the physicochemical profile of the ligand, specifically modulating hydrogen bond donor capability (HBD), lipophilicity (

Part 1: Structural & Electronic Rationale[1]

The Bioisosteric Hypothesis

The indole ring is the defining pharmacophore of tryptamine. The pyrrole nitrogen (N1) acts as a hydrogen bond donor (

-

Electronic Divergence: Sulfur is a soft nucleophile and a weak hydrogen bond acceptor, whereas the indole NH is a strong hydrogen bond donor. This substitution abolishes the interaction with conserved serine residues (e.g., Ser5.46) in 5-HT receptor binding pockets.

-

Lipophilicity (LogP): The sulfur atom is significantly more lipophilic than the NH group. The calculated

of benzo[b]thiophene is approximately 3.1, compared to 2.1 for indole. This shift enhances passive diffusion across the BBB but decreases water solubility. -

Aromaticity: Benzo[b]thiophene retains aromaticity (

electrons), ensuring the scaffold maintains the planar geometry required for

Visualization of Pharmacophoric Shift

The following diagram illustrates the critical electronic and structural differences between the Indole and Benzo[b]thiophene cores.

Caption: Comparative analysis of physicochemical properties between Indole and Benzo[b]thiophene scaffolds.

Part 2: Synthetic Methodology

Strategic Route Selection

Unlike tryptamines, which are frequently synthesized via the Fischer Indole synthesis, benzo[b]thiophenes require different construction methods. The Henry Reaction (Nitroaldol Condensation) followed by hydride reduction is the most robust pathway for generating the ethylamine side chain on a pre-formed benzo[b]thiophene core.

Protocol: Synthesis of 3-(2-Aminoethyl)benzo[b]thiophene

Objective: Synthesize the sulfur-analog of tryptamine starting from benzo[b]thiophene-3-carbaldehyde.

Reagents & Materials

-

Precursor: Benzo[b]thiophene-3-carbaldehyde (CAS: 5381-20-4)

-

Reagents: Nitromethane (

), Ammonium Acetate ( -

Solvents: Glacial Acetic Acid, Dry THF (Tetrahydrofuran), Diethyl Ether.

Step-by-Step Methodology

Step 1: Henry Reaction (Formation of Nitrovinyl Intermediate)

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzo[b]thiophene-3-carbaldehyde (10.0 mmol) in 30 mL of nitromethane.

-

Catalysis: Add ammonium acetate (4.0 mmol) as the catalyst.

-

Reflux: Heat the mixture to mild reflux (

) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane) for the disappearance of the aldehyde. -

Workup: Cool to room temperature. The product, 3-(2-nitrovinyl)benzo[b]thiophene, often precipitates as yellow needles. If not, remove excess nitromethane under reduced pressure and recrystallize from methanol.

-

Validation Point:

should show a trans-alkene coupling (

-

Step 2: Reduction to Amine

-

Activation: In a dry 3-neck flask under Argon atmosphere, suspend

(40.0 mmol) in 50 mL anhydrous THF. -

Addition: Dissolve the nitrovinyl intermediate (from Step 1) in dry THF and add dropwise to the

suspension. Maintain a gentle reflux during addition. -

Reflux: Heat to reflux for 6–12 hours to ensure complete reduction of both the alkene and the nitro group.

-

Quenching (Fieser Method): Cool to

. Carefully add water ( -

Isolation: Extract the filtrate with diethyl ether, dry over

, and evaporate to yield the crude amine oil. -

Salt Formation: Dissolve the oil in minimal isopropanol and add fumaric acid or HCl/ether to precipitate the stable salt.

Synthetic Workflow Diagram

Caption: Synthetic pathway from aldehyde precursor to final amine via nitroalkene intermediate.

Part 3: Pharmacological & ADME Profile

Receptor Affinity (5-HT )

The primary limitation of this bioisostere is the loss of affinity at the 5-HT

-

Mechanism: In tryptamines, the indole NH donates a hydrogen bond to Ser159 (in rat 5-HT

) or Thr155 (in 5-HT -

Consequence: The sulfur atom in benzo[b]thiophene cannot donate a proton. Consequently, unsubstituted benzo[b]thiophene analogs often show

values 10–100x higher (lower potency) than their indole counterparts. -

Exception: If the side chain amine (N-terminal) has high affinity interactions (e.g., N-benzyl derivatives like NBOMe), the loss of the indole NH anchor may be tolerated.

Metabolic Stability Data

The following table summarizes the metabolic shifts expected when moving from Indole to Benzo[b]thiophene.

| Parameter | Indole (Tryptamine) | Benzo[b]thiophene (Thia-Tryptamine) | Impact |

| Primary Metabolism | N-oxidation, C6-Hydroxylation | S-oxidation, C-Hydroxylation | Altered clearance path |

| MAO Susceptibility | High (Primary amines) | High (Primary amines) | Unchanged (Side chain dependent) |

| Lipophilicity (LogP) | ~2.1 | ~3.1 | Increased tissue distribution |

| BBB Permeability | Moderate | High | Enhanced CNS entry |

| Toxicity Risk | Low (generally) | Moderate (Reactive sulfoxides) | Requires tox screening |

Self-Validating Analysis Protocol

To confirm the bioisosteric utility in your specific application, perform the following Matched Molecular Pair (MMP) analysis:

-

Synthesize the Indole and Benzo[b]thiophene pairs (e.g., DMT vs. BT-DMT).

-

Assay: Run competitive radioligand binding (

-Ketanserin for 5-HT -

Calculate: The "Bioisosteric Factor" (

).-

If

: Hydrophobic interactions dominate; bioisostere is successful. -

If

: H-bonding was critical; bioisostere failed for this target.

-

References

-

Chapman, N. B., Clarke, K., & Iddon, B. (1966). Some indole and benzo[b]thiophene derivatives.[1][2][3][4] Synthesis and pharmacology.[1][2][3][5][6][7][8][9] Journal of Medicinal Chemistry.[10] Link

-

Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists.[10][11][12] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[12] Link

-

Blair, J. B., et al. (2000).[10] Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines.[10] Journal of Medicinal Chemistry.[10] Link

-

Bose, D. S., & Fatima, L. (2010). A practical synthesis of benzo[b]thiophenes via intramolecular cyclization. Journal of Organic Chemistry. Link

Sources

- 1. Some indole and benzo[b]thiophene derivatives. Synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. mch.estranky.sk [mch.estranky.sk]

- 8. Pharmacologically active benzo[b]thiophen derivatives. Part VII. Analogues of tryptamine and heteroauxin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pharmacophore Modeling of Benzothiophene Serotonin Analogs: A Bioisosteric Approach

Executive Summary

This technical guide details the computational and experimental framework for modeling benzothiophene-based ligands targeting serotonin (5-HT) receptors. The benzothiophene scaffold acts as a classic bioisostere for the indole ring found in endogenous serotonin (5-hydroxytryptamine). However, the substitution of the indole nitrogen (H-bond donor) with a sulfur atom (weak H-bond acceptor/lipophilic center) fundamentally alters the pharmacophoric signature. This guide provides a protocol for accurately modeling this "sulfur switch" to optimize affinity and selectivity, particularly for 5-HT6 and 5-HT2A receptor subtypes.

The Benzothiophene Scaffold in Serotonergic Chemistry[1]

Bioisosteric Rationale

The indole ring is the defining feature of serotonin. In medicinal chemistry, replacing this indole with benzo[b]thiophene is a strategic scaffold hop used to:

-

Modulate Metabolic Stability: The benzothiophene core is generally more resistant to oxidative metabolism than the electron-rich indole system.

-

Alter Lipophilicity: The sulfur atom increases the LogP, enhancing blood-brain barrier (BBB) permeability, a critical factor for CNS drugs.

-

Modify Binding Vectors: The elimination of the N-1 hydrogen bond donor (HBD) abolishes interactions with residues like Threonine or Serine in the binding pocket, potentially improving selectivity against receptor subtypes that strictly require this H-bond (e.g., 5-HT1A agonism often requires the N-H donor).

Pharmacophoric Divergence: Indole vs. Benzothiophene

The success of a pharmacophore model depends on accurately defining the features of the core scaffold.

| Feature | Indole Scaffold (Endogenous) | Benzothiophene Scaffold (Analog) | Modeling Implication |

| Position 1 | Nitrogen (N-H) | Sulfur (S) | Critical Switch: Change feature from Donor to Hydrophobic or Weak Acceptor. |

| Electrostatics | Electron-rich (Pi-excessive) | Aromatic (Pi-excessive but S is polarizable) | Adjust Aromatic Ring feature radius; S-atom has larger VDW radius (1.80 Å vs 1.55 Å for N). |

| Vector | H-bond vector points out | Lone pair vector points in/up | The "Exclusion Volume" in the receptor pocket must accommodate the larger Sulfur atom. |

| pKa Influence | Neutral core | Neutral core | No change in ionization state of the core itself. |

Computational Workflow: Ligand-Based Pharmacophore Generation[2][3][4]

This protocol assumes the absence of a high-resolution crystal structure for the specific ligand-receptor complex, necessitating a Ligand-Based (LB) approach.

Step-by-Step Protocol

Phase 1: Dataset Curation & Preparation

-

Source: Extract data from ChEMBL or bindingDB for benzothiophene derivatives with

nM against the target (e.g., 5-HT6). -

Decoy Generation: For every active ligand, generate 50 decoys using the DUD-E (Directory of Useful Decoys) methodology. Decoys must match physicochemical properties (MW, LogP) but differ in topology.

-

Tautomer/Protomer Generation: Serotonergic ligands often possess a basic amine (protonated at physiological pH 7.4). Ensure the side chain amine is modeled as positively charged .

Phase 2: Conformational Analysis

Benzothiophene is rigid, but the side chains (typically piperazine or amino-ethyl chains) are flexible.

-

Method: Monte Carlo or Systematic Search.

-

Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

-

Constraint: If modeling based on a known bioactive conformation (e.g., LSD or Tryptamine), apply a distance constraint between the Aromatic Centroid and the Basic Nitrogen (typically 5.5 - 6.5 Å for 5-HT receptors).

Phase 3: Alignment & Feature Extraction

-

Alignment Rule: Do not align solely on atoms. Use Feature-Based Alignment .

-

Core Features to Define:

-

F1 (Pos Ionizable): The protonated amine (essential for Aspartate interaction in TM3).

-

F2 (Aromatic/Hydrophobic): The benzothiophene core. Map this as a broad hydrophobic region rather than a specific pi-stacking plane to account for the sulfur atom's bulk.

-

F3 (H-Bond Acceptor): If a sulfone or sulfonamide group is present (common in 5-HT6 antagonists), map the oxygen vectors.

-

F4 (Exclusion Volumes): Place exclusion spheres around the sulfur position to prevent the model from retrieving indoles (if selectivity is the goal).

-

Visualization of Signaling & Workflow

Pharmacophore Generation Workflow

The following diagram illustrates the iterative process of generating and validating the model.

Caption: Figure 1. Iterative workflow for generating ligand-based pharmacophore models for benzothiophene derivatives.

The "Sulfur Switch" Interaction Map

This diagram visualizes the critical difference in binding modes between Indole and Benzothiophene in the 5-HT receptor pocket.

Caption: Figure 2. Comparative binding interaction map. Note the loss of H-bond interaction with the Benzothiophene S-atom.

Experimental Validation Protocols

A pharmacophore model is only a hypothesis until validated. The following assays confirm the affinity and functional impact of the modeled benzothiophene ligands.

Radioligand Binding Assay (Affinity)

To determine the

-

Cell Line: HEK-293 cells stably expressing the human 5-HT receptor subtype (e.g., h5-HT6).[1]

-

Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g.

-

Incubation:

-

Mix membrane homogenate (50 µg protein).

-

Radioligand: [³H]-LSD (1-2 nM).

-

Test Compound: Benzothiophene analog (

to -

Non-specific binding defined by 10 µM Methiothepin or Serotonin.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Functional Assay (cAMP Accumulation)

To determine if the ligand is an agonist, antagonist, or inverse agonist. 5-HT6, 5-HT4, and 5-HT7 are

-

Protocol: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

-

Antagonist Mode: Stimulate cells with

concentration of Serotonin (5-HT). Add increasing concentrations of the benzothiophene ligand. -

Readout: A decrease in cAMP signal indicates antagonism .

-

Causality Check: If the benzothiophene lacks the H-bond donor (simulated in the model), it often exhibits antagonist or inverse agonist profiles because it cannot stabilize the active receptor conformation (R*) as effectively as the indole-based agonist.

Case Study: 5-HT6 Antagonists

Research has shown that benzothiophene derivatives are particularly potent as 5-HT6 antagonists. The pharmacophore for these agents typically requires:

-

Positive Ionizable (PI): Basic amine.

-

Hydrophobic (HYD): The benzothiophene ring.

-

H-Bond Acceptor (HBA): Often a sulfonyl group attached to the benzothiophene.

Validation Metrics:

-

Enrichment Factor (EF1%): A good model should recover >10% of active ligands within the top 1% of the screened database.

-

ROC AUC: An Area Under the Curve > 0.75 indicates a predictive model capable of distinguishing benzothiophene actives from random decoys.

References

-

Comparison of various strategies in pharmacophore models generation – application to 5-HT1A receptor ligands. Source: MedChem-IPPAS URL:[Link]

-

Pharmacophore models for metabotropic 5-HT receptor ligands. Source: PubMed (Curr Top Med Chem) URL:[Link]

-

A three-dimensional pharmacophore model for 5-hydroxytryptamine6 (5-HT6) receptor antagonists. Source: PubMed (J Med Chem) URL:[Link]

-

Synthesis and serotonergic activity of variously substituted (3-amido)phenylpiperazine derivatives and benzothiophene-4-piperazine derivatives. Source: PubMed (Bioorg Med Chem) URL:[Link]

-

Receptor-Based Pharmacophores for Serotonin 5-HT7R Antagonists. Source: ResearchGate URL:[2][Link]

Sources

The Sulfur Enigma in Serotonin's Realm: A Technical History of Sulfur-Containing Derivatives in Neuroscience

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Serotonin, Sulfur, and the Quest for Specificity

The story of serotonin (5-hydroxytryptamine, 5-HT) in neuroscience is one of ever-expanding complexity. First identified as a vasoconstrictor in the blood and later as a key neurotransmitter in the central nervous system, its influence on mood, cognition, and a vast array of physiological processes is profound[1]. This complexity arises from a diverse family of at least 14 distinct receptor subtypes, each presenting a unique opportunity for therapeutic intervention[1]. The challenge for medicinal chemists has always been to design molecules that can selectively interact with these specific receptor subtypes to achieve desired therapeutic effects while minimizing off-target interactions.

In this context, the element sulfur has emerged as a surprisingly versatile and powerful tool. The incorporation of sulfur-containing functional groups and heterocyclic scaffolds into serotonin-like molecules has a rich history, driven by the principles of bioisosterism and the unique physicochemical properties of sulfur itself. Sulfur's larger atomic radius, lower electronegativity compared to oxygen, and its ability to exist in various oxidation states allow it to modulate the electronic and steric properties of a molecule, influencing its binding affinity, metabolic stability, and even its functional activity at a given receptor[2].

This technical guide provides a historical and scientific overview of the key developments in the field of sulfur-containing serotonin derivatives. We will explore the rationale behind their design, the evolution of their synthesis, and their impact on our understanding of the serotonergic system.

The Dawn of the Thio-Analogs: Early Explorations and the Principle of Bioisosterism

The deliberate incorporation of sulfur into drug candidates is a well-established strategy in medicinal chemistry. One of the guiding principles is bioisosterism , where one atom or functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. A classic bioisosteric replacement is the substitution of a phenyl ring with a thiophene ring. The five-membered thiophene ring is considered a bioisostere of benzene due to its similar size, planarity, and aromaticity, yet it introduces unique electronic properties and potential for different metabolic pathways.

One of the earliest and most direct applications of this principle in serotonin research was documented in 1967 with the synthesis of the direct "sulfur analog of serotonin"[3][4]. This pioneering work, while not leading to a clinical candidate, established the feasibility of replacing the indole oxygen (in the hydroxyl group) with sulfur, laying the conceptual groundwork for decades of research to come. The rationale was to explore how this fundamental structural change would impact the molecule's interaction with the then-nascently understood serotonin receptors.

The Thiophene Era: A Privileged Scaffold for Serotonin Receptor Ligands

The thiophene ring has proven to be a particularly fruitful scaffold in the design of serotonin receptor modulators. Its electron-rich nature and ability to engage in various non-covalent interactions have made it a cornerstone in the development of ligands for multiple 5-HT receptor subtypes.

Thiophene-Based 5-HT1A Receptor Ligands

The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. The development of thiophene-containing 5-HT1A ligands has been a significant area of research. These compounds often feature a thiophene ring as part of a larger molecular framework, typically connected to a piperazine moiety, which is a common pharmacophore for 5-HT1A ligands.

The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the thiophene ring can dramatically influence affinity and selectivity for the 5-HT1A receptor over other receptors, such as the α1-adrenoceptor.

Thiophene Derivatives Targeting 5-HT2A Receptors

The 5-HT2A receptor is a primary target for atypical antipsychotic drugs and is also the receptor through which classic psychedelics exert their effects. Thiophene has been successfully incorporated into a variety of 5-HT2A receptor antagonists. Fused thiophene derivatives, such as thieno[2,3-d]pyrimidines, have been synthesized and shown to possess potent 5-HT2A antagonist activity[5]. Molecular modeling studies of these compounds have highlighted the importance of the optimal placement of a basic nitrogen atom relative to the plane of the thiophene core for high-affinity binding[5].

| Compound Class | Key Structural Features | Receptor Target(s) | Representative Activity (Ki in nM) | Reference |

| Thieno[2,3-d]pyrimidines | Fused heterocyclic system | 5-HT2A | Potent antagonism | [5] |

| 2-Aminomethyl-thiophenes | Substituted thiophene core | 5-HT1A, 5-HT2A | Varies with substitution | |

| Thiophenethiophenyl derivatives | Thioether linkage | SERT | < 1.0 | [6] |

Beyond Thiophene: The Emergence of Thiazoles and Sulfonamides

While thiophene has been a dominant theme, the history of sulfur-containing serotonin derivatives is not limited to this single heterocycle. Other sulfur-containing moieties have been explored, each bringing unique properties to the resulting ligands.

Thiazole Derivatives in Serotonin Research

The thiazole ring, another five-membered heterocycle containing both sulfur and nitrogen, has also been employed in the design of serotonin receptor ligands. Aromatic thiazole derivatives have been developed as structurally novel and selective antagonists for the 5-HT3 receptor, a ligand-gated ion channel involved in emesis[7]. More recently, thiazole-phenylpiperazine derivatives have been synthesized and evaluated as ligands for 5-HT1A and 5-HT2C receptors, showing potential as antidepressant and anxiolytic agents[8].

The Versatility of the Sulfonamide Group

The sulfonamide functional group is a classic pharmacophore found in a wide range of approved drugs. In the context of serotonin research, sulfonamides have been incorporated into ligands for several 5-HT receptor subtypes, including 5-HT1D, 5-HT6, and 5-HT7. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to high-affinity binding. For instance, benzyl sulfonamides have been identified as some of the most potent 5-HT1D receptor agonists known[9]. The development of selective 5-HT7 receptor antagonists often features a sulfonamide moiety to satisfy a key hydrogen bond acceptor region in the receptor's binding site[5].

Experimental Protocols: A Glimpse into the Chemist's Workbench

The development of these novel chemical entities relies on robust and reproducible synthetic methodologies. Below are representative protocols for the synthesis of key sulfur-containing scaffolds.

Gewald Synthesis of 2-Amino-thiophenes

The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes.

Step-by-step methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an α-methylene ketone (e.g., acetylacetone), a cyano-active compound (e.g., ethyl cyanoacetate), and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide.

-

Addition of Base: Add a catalytic amount of a base, typically a secondary amine like diethylamine or morpholine, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 2-aminothiophene derivative[10].

Diagram: Generalized Gewald Reaction

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Long-Chain Cyclic Arylguanidines as Multifunctional Serotonin Receptor Ligands with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic thiazole derivatives: structurally novel and selective serotonin-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and serotonergic activity of 5-(oxadiazolyl)tryptamines: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(2-aminoethyl)-1-benzothiophen-5-ol from 3-chloromethyl-5-hydroxybenzo[b]thiophene

Application Note: A Validated Two-Step Synthesis of 3-(2-aminoethyl)-1-benzothiophen-5-ol

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of 3-(2-aminoethyl)-1-benzothiophen-5-ol, a valuable heterocyclic scaffold with potential applications in medicinal chemistry, from the readily accessible starting material, 3-chloromethyl-5-hydroxybenzo[b]thiophene. The described synthetic strategy is a robust two-step process involving a nucleophilic substitution to introduce a nitrile group, followed by its reduction to the primary amine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines critical safety and handling procedures. The methodology is designed to be reproducible and scalable for research and development purposes.

Introduction and Synthetic Strategy

Benzo[b]thiophene derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2][3] The target molecule, 3-(2-aminoethyl)-1-benzothiophen-5-ol, is of particular interest as a potential bioisostere or analogue of serotonin and other biogenic amines, making it a valuable building block for drug discovery programs.

The conversion of 3-chloromethyl-5-hydroxybenzo[b]thiophene to the desired ethylamine derivative requires a two-carbon homologation and the introduction of a terminal amino group. Several classical methods for amine synthesis, such as the Gabriel or Delépine reactions, are effective for converting alkyl halides directly to primary amines but do not achieve the necessary chain extension.[4][5] Therefore, a more versatile two-step approach was selected for its efficiency and reliability.

The chosen synthetic pathway involves:

-

Cyanation: An SN2 reaction where the chloromethyl group of the starting material is displaced by a cyanide anion to form the intermediate, 3-(cyanomethyl)-5-hydroxybenzo[b]thiophene. This step effectively extends the carbon chain by one methylene group and installs a versatile nitrile functionality.

-

Reduction: The nitrile intermediate is subsequently reduced to the corresponding primary amine, yielding the final product. This transformation is typically achieved with powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

This strategy provides a logical and efficient route to the target compound, leveraging well-established and high-yielding chemical transformations.

Overall Reaction Scheme

The two-step synthesis is illustrated below. The process begins with the nucleophilic substitution on the benzylic chloride, followed by the reduction of the resulting nitrile.

Caption: Overall two-step synthesis pathway.

Mechanistic Considerations

Step 1: Nucleophilic Substitution (Cyanation)

The conversion of the chloromethyl group to a cyanomethyl group proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by the nucleophilic cyanide anion (⁻C≡N). A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is ideal for this reaction as it solvates the sodium cation while leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.[6]

Step 2: Nitrile Reduction

The reduction of the nitrile to a primary amine is a classic transformation. Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻) and is highly effective for this purpose. The mechanism involves the sequential addition of two hydride ions to the carbon-nitrogen triple bond. The resulting di-anionic intermediate is then protonated during the aqueous workup to yield the final primary amine. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Properties |

| 3-chloromethyl-5-hydroxybenzo[b]thiophene | N/A | 198.66 | Starting Material |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | Highly Toxic , hygroscopic |

| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | Polar aprotic solvent, hygroscopic |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | Water-reactive , potent reducing agent |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Ethereal solvent, must be dry |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | Aqueous solution for workup |

| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | Aqueous solution for washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | Used for pH adjustment/salt formation |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Extraction/crystallization solvent |

Experimental Protocols

⚠️ SAFETY PRECAUTIONS:

-

Sodium Cyanide (NaCN): Extremely toxic by ingestion, inhalation, or skin contact. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available and be trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle only under an inert atmosphere (e.g., Nitrogen or Argon). Use dry glassware and anhydrous solvents.

Protocol 1: Synthesis of 3-(cyanomethyl)-5-hydroxybenzo[b]thiophene

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.

-

Reagent Addition: To the stirred solution, add 3-chloromethyl-5-hydroxybenzo[b]thiophene (1.0 eq) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 3-(cyanomethyl)-5-hydroxybenzo[b]thiophene, can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 3-(2-aminoethyl)-1-benzothiophen-5-ol

-

Reaction Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a strict nitrogen atmosphere. All glassware must be oven- or flame-dried before use.

-

Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve the 3-(cyanomethyl)-5-hydroxybenzo[b]thiophene (1.0 eq) from Protocol 1 in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C. Control the addition rate to maintain the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-8 hours, or until TLC analysis indicates the complete consumption of the nitrile intermediate.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Perform the following steps with extreme caution behind a blast shield. Slowly and sequentially add:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-(2-aminoethyl)-1-benzothiophen-5-ol.

-

Purification/Isolation: The product is a basic amine and can be purified further. One common method is to dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt, which is typically a stable, crystalline solid. The salt can then be collected by filtration, washed with cold ether, and dried. The free base can be regenerated by treatment with a mild base if required.

Synthetic Workflow Overview

The entire process from starting material to purified final product is outlined in the workflow diagram below.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Key Considerations

-